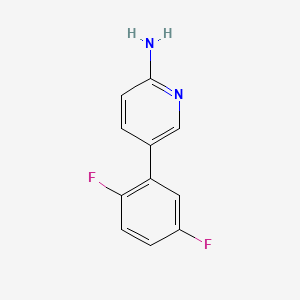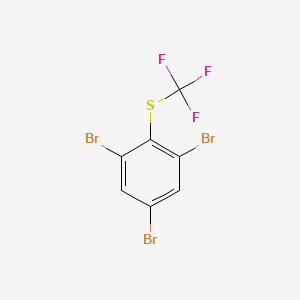
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane, also known as TBTFMS, is a compound that has been studied extensively for its potential applications in various scientific research. This compound is of particular interest due to its unique chemical structure, which enables it to interact with various biological systems and molecules.
科学的研究の応用
Reduction of Tribromophenyl Sulfonates
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane derivatives, such as tribromophenyl sulfonates, have been studied for their efficient reduction by mercaptide anions. This reaction highlights its potential application in organic synthesis, particularly in the preparation of sulfinates and disulfides, which are important intermediates in chemical synthesis (Durkin, Langler, & Morrison, 1988).
Sulfane Sulfur Detection and Imaging
The compound's derivatives have been utilized in the development of protocols for the accurate measurement of sulfane sulfur in biological specimens. Sulfane sulfur plays a critical role in cellular functions, and its accurate measurement is vital for understanding its biological roles. A specific protocol involving monobromobimane coupled with RP-HPLC has been established for this purpose, demonstrating the compound's application in bioanalytical chemistry (Shen et al., 2012).
Environmental Concentrations and Toxicology
The environmental presence and effects of 2,4,6-Tribromophenyl compounds, such as 2,4,6-tribromophenol, have been extensively reviewed, indicating the compound's relevance in environmental science. The review covers concentrations in various environments, toxicokinetics, and toxicodynamics, revealing gaps in current knowledge about these chemicals. This underlines the importance of further research into the environmental impact of such compounds (Koch & Sures, 2018).
Trifluoromethyl Sulfoxides Reduction
Research has also explored the behavior of trifluoromethyl sulfoxides, including (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane derivatives, in the presence of trifluoromethanesulfonic anhydride. This study contributes to the understanding of reduction processes in organic chemistry, showing potential applications in the synthesis of reduced sulfur compounds (Macé et al., 2010).
Novel Nanofiltration Membranes
The compound's derivatives have been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye treatment capabilities, demonstrating the compound's application in materials science and engineering, particularly in water purification technologies (Liu et al., 2012).
Sensitive Detection of Sulfane Sulfur
Derivatives of (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane have been applied in the development of fluorescent probes for the sensitive detection and imaging of sulfane sulfur in living cells and in vivo. This highlights its application in the development of diagnostic and research tools in the field of cellular biology (Han et al., 2018).
特性
IUPAC Name |
1,3,5-tribromo-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3F3S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDHXWULFQHNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)SC(F)(F)F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3F3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682097 |
Source


|
| Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane | |
CAS RN |
1215205-79-0 |
Source


|
| Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

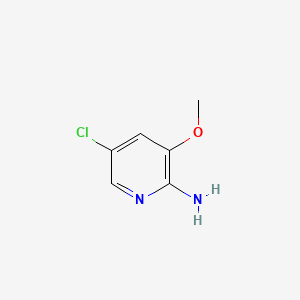
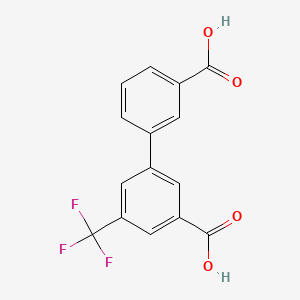
![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)
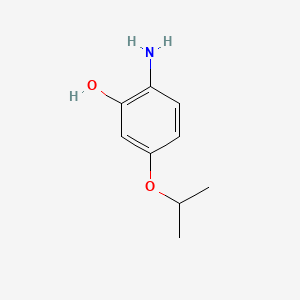
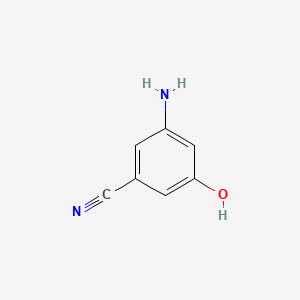
![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)
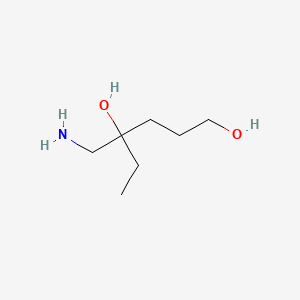
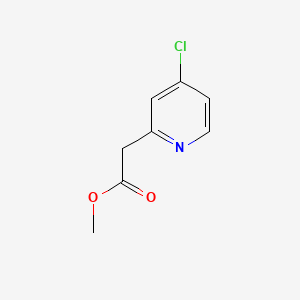
![5-Boc-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B581515.png)
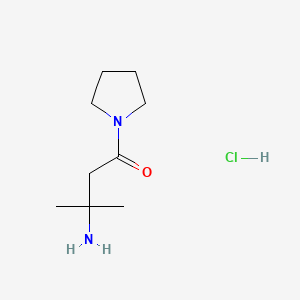
![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)
